molecular formula C6H10O B165169 (2R)-2-but-3-enyloxirane CAS No. 137688-20-1

(2R)-2-but-3-enyloxirane

Cat. No.: B165169
CAS No.: 137688-20-1
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-ZCFIWIBFSA-N
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Description

(2R)-2-but-3-enyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-but-3-enyloxirane typically involves the epoxidation of an allylic alcohol. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-but-3-enyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

(2R)-2-but-3-enyloxirane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a reactive intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-but-3-enyloxirane involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it reactive towards nucleophiles. When the ring opens, it can form covalent bonds with various molecular targets, including proteins and nucleic acids. This reactivity is exploited in both synthetic chemistry and biological applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-but-3-enyloxirane: The enantiomer of (2R)-2-but-3-enyloxirane, with opposite spatial arrangement around the chiral center.

    1,2-epoxybutane: A similar epoxide but without the allylic double bond.

    Styrene oxide: Another epoxide with an aromatic ring instead of an allylic group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of an allylic double bond. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(2R)-2-but-3-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309151
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137688-20-1
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137688-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(3-buten-1-yl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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